8-Acetonyldihydronitidine

説明

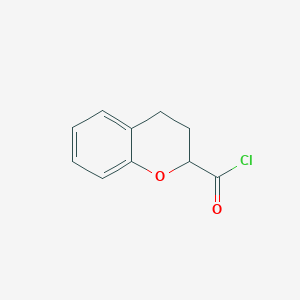

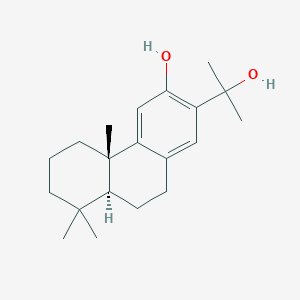

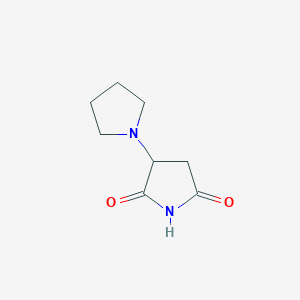

8-Acetonyldihydronitidine is a natural product with the molecular formula C24H23NO5 and a molecular weight of 405.5 g/mol . It is a type of alkaloid and is typically found in powder form . It is sourced from the barks of Zanthoxylum tetraspermum .

Synthesis Analysis

The synthesis of this compound has been described in various studies . The compound is typically extracted from natural sources, such as the barks of Zanthoxylum tetraspermum . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Molecular Structure Analysis

The molecular structure of this compound has been elucidated mainly by spectroscopic methods, including 1D and 2D NMR spectroscopy . The molecule contains four six-membered rings .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, the compound is known to be stable under normal conditions .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 405.5 g/mol . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .科学的研究の応用

Antitumor Properties in Colorectal Cancer

8-Acetonyldihydronitidine (8-AHN) has been identified as a potent antitumor compound extracted from Toddalia asiatica. Research demonstrates that 8-AHN significantly inhibits the proliferation of human colorectal cancer cells. This is achieved through the activation of the p53 protein, which plays a central role in cell proliferation inhibition. 8-AHN induces G2/M cell cycle arrest and apoptosis in these cells. This process involves increased expression of p53 target genes, such as p21, FAS, and BAX, which subsequently elevate the levels of activated caspase-3 and decrease the levels of cyclin B and cyclin A. These effects suggest that 8-AHN has therapeutic potential against colorectal cancer cells (Zhou et al., 2019).

Antimicrobial Activity

This compound, along with 8-acetonyldihydroavicine, has shown significant antibacterial and antifungal activities. These compounds were isolated from Zanthoxylum tetraspermum stem bark and demonstrated strong inhibitory effects against various bacterial and fungal strains. This indicates the potential of 8-AHN as an antimicrobial agent (Nissanka et al., 2001).

Structural Characterization for Medicinal Applications

The study of the structural characteristics of 8-AHN through techniques like electrospray ionization multi-stage tandem mass spectrometry (ESI-MSn) is crucial for understanding its medicinal applications. These studies facilitate the differentiation of positional isomeric benzo[c]phenanthridine alkaloids, which are important for precise therapeutic applications (Cai et al., 2007).

Role in Inhibiting Phosphodiesterase-4

This compound has been evaluated for its inhibitory effects against phosphodiesterase-4, a key enzyme involved in various biological processes. Compound 2 (8-AHN) showed a strong inhibitory effect with an IC50 value of 5.14 µM, indicating its potential therapeutic value in diseases where phosphodiesterase-4 is implicated (Lin & Chen, 2020).

Tumor-selective Cytotoxicity

Research on benzo[c]phenanthridine derivatives from Toddalia asiatica, including 8-AHN, indicates tumor-selective cytotoxicity. These compounds selectively inhibit the growth of cancer cells, particularly lung adenocarcinoma, suggesting their potential as selective anti-cancer agents with lower side effects (Iwasaki et al., 2010).

作用機序

Target of Action

The primary target of 8-Acetonyldihydronitidine (8-AHN) is the p53 protein . The p53 protein plays a central role in preventing cancer formation, thus, it is often referred to as the “guardian of the genome”. It contributes to cancer prevention by inducing cell cycle arrest and apoptosis when DNA damage is detected .

Mode of Action

8-AHN interacts with its target, p53, by inducing its expression and enhancing its transcriptional activity . This interaction leads to the elevation of the expression of p53 target genes, including p21, FAS, and BAX . As a result, the level of activated caspase-3 increases, leading to apoptosis, and the levels of cyclin B and cyclin A decrease, leading to cell cycle arrest .

Biochemical Pathways

The biochemical pathways affected by 8-AHN primarily involve the p53 signaling pathway . The activation of p53 leads to the transcription of several downstream genes that are involved in cell cycle arrest and apoptosis. Specifically, the upregulation of p21 inhibits cyclin-dependent kinases, leading to cell cycle arrest. The upregulation of FAS and BAX leads to the activation of caspase-3, which plays a vital role in the execution-phase of cell apoptosis .

Result of Action

The activation of p53 by 8-AHN results in significant inhibition of the proliferation of human colorectal cell lines . This is achieved through the induction of G2/M cell cycle arrest and apoptosis . In vivo experiments have shown that 8-AHN significantly suppresses the growth of HCT116 xenograft tumors, associated with proliferation suppression and apoptosis induction in tumor tissues .

Action Environment

将来の方向性

特性

IUPAC Name |

1-(2,3-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-13(26)7-19-18-11-21(28-4)20(27-3)10-17(18)15-6-5-14-8-22-23(30-12-29-22)9-16(14)24(15)25(19)2/h5-6,8-11,19H,7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYNXAXGZUKQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=CC(=C(C=C2C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345815 | |

| Record name | 1-(2,3-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80330-39-8 | |

| Record name | 1-(2,3-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Aminopyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3038127.png)

![(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3038130.png)

![2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol](/img/structure/B3038133.png)

![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)